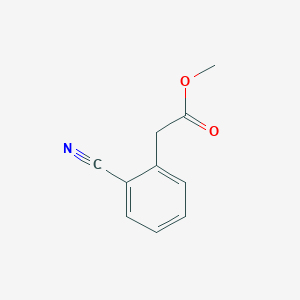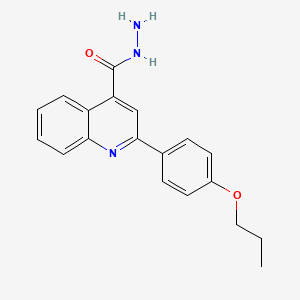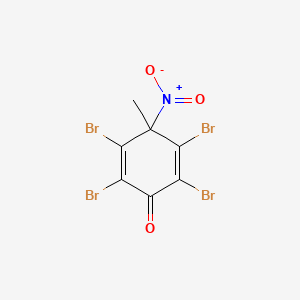![molecular formula C11H6F6O B1301084 3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-yn-1-ol CAS No. 81613-61-8](/img/structure/B1301084.png)
3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-yn-1-ol
概要
説明
The compound "3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-yn-1-ol" is a fluorinated organic molecule that is part of a broader class of compounds characterized by the presence of a bis(trifluoromethyl)phenyl group. This functional group is known for its electron-withdrawing properties and its ability to influence the physical and chemical behavior of molecules to which it is attached.
Synthesis Analysis
The synthesis of compounds related to "3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-yn-1-ol" often involves multi-step reactions, starting from commercially available precursors. For instance, the synthesis of related bis(trifluoromethyl)phenyl sulfones is achieved through an alkylation/oxidation sequence starting from thiophenol derivatives . Similarly, the synthesis of fluorinated aromatic diamine monomers involves coupling reactions followed by reduction processes . These synthetic routes typically aim to introduce the bis(trifluoromethyl)phenyl group into the target molecule, leveraging its reactivity for further functionalization.
Molecular Structure Analysis
The molecular structure of compounds containing the bis(trifluoromethyl)phenyl group has been studied using various spectroscopic techniques and X-ray crystallography. For example, the structure of a phthalonitrile derivative was confirmed by elemental analysis, IR, UV–vis spectroscopy, and X-ray single-crystal determination . The presence of the bis(trifluoromethyl)phenyl group can significantly influence the geometry and electronic properties of the molecule, as seen in the comparison of molecular geometries using Hartree-Fock and density functional theory .
Chemical Reactions Analysis
Compounds with the bis(trifluoromethyl)phenyl group participate in a variety of chemical reactions. The Julia-Kocienski olefination is one such reaction where these compounds are used to create alkenes and dienes with good yields and stereoselectivities . Additionally, click reactions involving these compounds can lead to the formation of novel structures, such as triazol rings, when reacted with sugar azides . The reactivity of these compounds is often tailored to achieve specific synthetic goals, such as the creation of complex olefin structures .
Physical and Chemical Properties Analysis
The bis(trifluoromethyl)phenyl group imparts unique physical and chemical properties to the molecules it is part of. For instance, fluorinated polyimides derived from related diamines exhibit good solubility in polar organic solvents and possess excellent thermal stability and mechanical properties . The electron-withdrawing nature of the trifluoromethyl groups also affects the optical, electrochemical, and photophysical properties of expanded porphyrins, leading to a decrease in the HOMO-LUMO gap and enhanced deactivation of the excited singlet state .
科学的研究の応用
Organic Optoelectronics and OLEDs
Trifluoromethyl-substituted phenyl compounds, similar to "3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-yn-1-ol," play a crucial role in the development of materials for organic optoelectronics, particularly OLEDs (Organic Light Emitting Diodes). Squeo and Pasini (2020) reviewed the structural design and synthesis of BODIPY-based organic semiconductors, highlighting their potential as 'metal-free' infrared emitters in OLED devices due to their efficient electroluminescence and tunable emission properties (Squeo & Pasini, 2020).
Antitubercular Drug Design
In antitubercular drug design, the trifluoromethyl group is identified as a significant pharmacophore, enhancing the pharmacodynamic and pharmacokinetic properties of antitubercular agents. Thomas (1969) reviewed the role of trifluoromethyl substituents in antitubercular research, suggesting that these groups could improve the potency and drug-likeness of antitubercular compounds (Thomas, 1969).
Environmental Studies
In environmental research, compounds with trifluoromethyl groups are studied for their occurrence, exposure, and potential risks. Wang et al. (2020) focused on tris(1,3-dichloro-2-propyl)phosphate (TDCPP), a compound with structural relevance, discussing its widespread presence in the environment and potential health risks due to its endocrine-disrupting effects (Wang et al., 2020).
Safety And Hazards
“3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-yn-1-ol” may cause respiratory irritation (H335), skin irritation (H315), and serious eye irritation (H319) . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, and wear protective gloves, protective clothing, eye protection, and face protection . In case of contact with eyes or skin, rinse cautiously with water for several minutes . If irritation persists, seek medical advice/attention .
特性
IUPAC Name |
3-[3,5-bis(trifluoromethyl)phenyl]prop-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F6O/c12-10(13,14)8-4-7(2-1-3-18)5-9(6-8)11(15,16)17/h4-6,18H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJBHKXJMSHKKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C#CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371184 | |
| Record name | 3-[3,5-bis(trifluoromethyl)phenyl]prop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-yn-1-ol | |
CAS RN |
81613-61-8 | |
| Record name | 3-[3,5-bis(trifluoromethyl)phenyl]prop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 81613-61-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Hydroxybenzo[B]naphtho[2,3-D]furan-6,11-dione](/img/structure/B1301001.png)












